4-Chlorochroman

Synthetic methodology Halogen reactivity Chromanone synthesis

4-Chlorochroman (CAS 136669-13-1) is a halogenated bicyclic heterocycle crucial for SAR studies and hypolipidemic drug discovery. Its 4-position chlorine enables selective hydrolysis to chromanones/epoxides, impossible with other isomers. Validated in enantioselective biotransformation to (S)-6-chlorochroman-4-ol. Choose for reproducible, position-specific reactivity. ≥97% purity.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Cat. No. B1354723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorochroman
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1Cl
InChIInChI=1S/C9H9ClO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2
InChIKeyNUISHYVQGHCDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorochroman for Pharmaceutical Research: Molecular Identity, Physicochemical Baseline, and Procurement Specifications


4-Chlorochroman (CAS 136669-13-1; molecular formula C9H9ClO; molecular weight 168.62 g/mol) is a halogenated bicyclic heterocycle comprising a benzene ring fused to a dihydropyran ring, with a chlorine substituent at the 4-position of the chroman scaffold . It belongs to the chroman (benzodihydropyran) class of compounds, which serve as core structural motifs in numerous biologically active natural products and synthetic pharmaceutical agents [1]. The compound is commercially available from multiple vendors at typical purities of 95–97% , with key physicochemical parameters including a predicted boiling point of 240.9±39.0 °C and predicted density of 1.21±0.1 g/cm³ . Its defined halogenation pattern and the absence of additional ring substituents position it as a versatile starting material for structure–activity relationship (SAR) studies and further synthetic derivatization.

4-Chlorochroman vs. Generic Chroman Scaffolds: Why Position-Specific Halogenation Dictates Reactivity and Biological Profile


Generic chroman analogs cannot be substituted for 4-chlorochroman without fundamentally altering the chemical and biological properties of the resulting intermediates or final compounds. The position of halogen substitution on the chroman ring profoundly influences both reactivity and biological activity: SAR studies on related 2H-chromene derivatives demonstrate that chloro substitution at the 6-position yields enhanced P2Y6 receptor antagonist potency (IC50 ~1–2 µM), whereas identical halogen substitution at the 5, 7, or 8 positions reduces affinity [1]. More critically for 4-chlorochroman itself, the 4-halogen atom exhibits distinctly greater susceptibility to hydrolysis than halogen atoms at other ring positions, enabling selective conversion to chromanones and epoxides that is not possible with 3-, 5-, 6-, 7-, or 8-halogenated isomers [2]. Furthermore, structure–activity studies on chromane derivatives confirm that electron-withdrawing chloro substitution at the C6 position (as in 6-chlorochroman-2-carboxylate) confers superior hypocholesterolemic activity compared to phenyl- or cyclohexyl-substituted analogs, which were inactive in the same rat models [3]. These position-specific effects mean that substituting an unsubstituted chroman or a differently halogenated analog will produce compounds with divergent reactivity, synthetic utility, and pharmacological profiles—making precise compound selection essential for reproducible research outcomes.

4-Chlorochroman: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


Position-Specific Hydrolytic Lability: 4-Halogen vs. 3-Halogen Reactivity in Chroman Derivatives

In 3,4-dihalogenochroman derivatives, the 4-halogen atom demonstrates markedly higher susceptibility to hydrolysis compared to the 3-halogen atom. This differential reactivity enables selective conversion of halohydrins into chromanones and epoxides, a transformation that cannot be achieved with equivalent selectivity using 3-halogeno isomers or non-halogenated chroman scaffolds [1].

Synthetic methodology Halogen reactivity Chromanone synthesis

Synthetic Versatility via Solvent-Controlled Divergent Pathway: 4-Chlorochromene vs. Chroman-4-one Access

From a common γ-chloropropargyl aryl ether precursor, the synthetic outcome can be directed toward either 4-chlorochromenes or chroman-4-ones exclusively by choice of reaction solvent during Claisen rearrangement [1]. This solvent-controlled divergent pathway demonstrates that 4-chloro-substituted chroman/chromene scaffolds offer unique synthetic versatility not observed with non-halogenated or differently substituted chroman precursors.

Divergent synthesis Reaction selectivity Building block utility

Chlorochroman Hypolipidemic Efficacy: 6-Chlorochroman-2-carboxylate vs. Clofibrate and Non-Chlorinated Analogs

In a direct comparative study in sucrose-fed fasted male Sprague-Dawley rats, ethyl 6-chlorochroman-2-carboxylate (II) demonstrated superior hypocholesterolemic efficacy compared to the clinical reference clofibrate (I), while 6-phenylchroman-2-carboxylate (III) and 6-cyclohexylchroman-2-carboxylate (IV) were inactive [1]. Only II lowered liver cholesterol levels and increased liver triglyceride levels, an effect not observed with clofibrate or the non-chlorinated analogs [1].

Hypolipidemic activity Cardiometabolic research Structure–activity relationship

Halogen Position-Dependent P2Y6 Receptor Antagonist Potency: 6-Chloro vs. 5-/7-/8-Chloro Chromene Derivatives

In a systematic SAR study of 2H-chromene derivatives as P2Y6 receptor antagonists, 6-chloro analogue 12 displayed enhanced potency compared to other halogen substitutions, with an IC50 in the 1–2 µM range in human P2Y6R-expressing astrocytoma cells [1]. In contrast, similar halogen substitution at the 5, 7, or 8 positions reduced receptor affinity [1]. The 6,8-difluoro analogue 27 (IC50 2.99 µM) lacked off-target activities among 45 sites examined, demonstrating that halogen substitution pattern critically determines both potency and selectivity profiles [1].

P2Y6 receptor Antagonist potency Positional SAR

4-Chlorochroman as a Chiral Building Block Precursor: Biotransformation to Enantiopure (S)-6-Chlorochroman-4-ol

4-Chlorochroman serves as a direct precursor for the synthesis of enantiomerically pure (S)-6-chlorochroman-4-ol via whole-cell biotransformation using Lactobacillus paracasei BD87E6 [1]. This methodology provides access to optically active aromatic alcohols that are valuable chiral building blocks for numerous natural products and chiral drugs [1]. Unsubstituted chroman or non-halogenated analogs lack the chloro substituent required for this specific biotransformation pathway.

Chiral synthesis Biotransformation Enantioselective catalysis

Electron-Withdrawing Chloro Substitution Reduces Antioxidant Activity Relative to Electron-Donating Groups: A Cautionary Selection Parameter

In a systematic evaluation of chiral chromanes and thiochromanes, compounds possessing electron-donating groups (-Me and -OMe) exhibited superior antioxidant activity compared to those with electron-withdrawing groups (-Br, -Cl, and -Ph) [1]. This class-level SAR indicates that chlorochroman derivatives are less suitable for antioxidant applications than methyl- or methoxy-substituted chromans, representing a clear use-case differentiation.

Antioxidant activity Electronic effects Structure–activity relationship

4-Chlorochroman Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Synthetic Intermediate for Position-Selective Chromanone and Epoxide Synthesis

For research programs requiring selective functionalization at the 4-position of the chroman scaffold, 4-chlorochroman offers a strategic advantage: the 4-halogen atom exhibits higher hydrolytic susceptibility than the 3-halogen atom in dihalogenated derivatives, enabling selective conversion to chromanones and epoxides via halohydrin intermediates [1]. This position-specific reactivity cannot be replicated using 3-chlorochroman or non-halogenated chroman scaffolds. Researchers should select 4-chlorochroman when the synthetic route demands regioselective hydrolysis at the 4-position.

Divergent Synthesis Platform for 4-Chlorochromene and Chroman-4-one Libraries

Programs generating structurally diverse chroman/chromene libraries benefit from 4-chlorochroman's unique capacity for solvent-controlled divergent synthesis. Starting from a common γ-chloropropargyl aryl ether precursor, selection of reaction solvent during Claisen rearrangement directs the outcome exclusively toward either 4-chlorochromenes or chroman-4-ones [1]. This unified synthetic entry point reduces the number of distinct starting materials required for SAR exploration, improving both cost efficiency and synthetic throughput. Procurement of 4-chlorochroman enables access to two distinct chemical spaces from a single precursor.

Precursor for Enantiopure Chiral Building Blocks via Whole-Cell Biotransformation

4-Chlorochroman is validated as a starting material for the preparation of enantiomerically pure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei BD87E6 biotransformation [1]. This chiral alcohol serves as a valuable building block for the asymmetric synthesis of natural products and chiral pharmaceuticals [1]. Researchers engaged in enantioselective synthesis should procure 4-chlorochroman specifically for this validated biotransformation pathway, which is not accessible using non-halogenated chroman derivatives.

Cardiometabolic Drug Discovery: Hypolipidemic Chroman Scaffold Development

For hypolipidemic drug discovery programs, chlorochroman derivatives represent the preferred scaffold class. Direct comparative evidence demonstrates that ethyl 6-chlorochroman-2-carboxylate exhibits superior hypocholesterolemic efficacy compared to clofibrate in rat models, while non-chlorinated phenyl- and cyclohexyl-substituted chroman analogs were completely inactive [1]. This class-level SAR establishes chloro substitution as essential for hypolipidemic activity within the chroman scaffold. Researchers should select chlorochroman derivatives—including 4-chlorochroman as a versatile starting point—when developing novel hypolipidemic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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